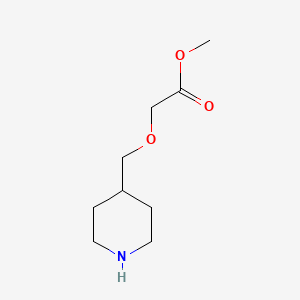
8-Iodo-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Iodo-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines, which are partially hydrogenated derivatives of quinoline. This compound is characterized by the presence of an iodine atom at the 8th position of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo-1,2,3,4-tetrahydroquinoline typically involves the iodination of 1,2,3,4-tetrahydroquinoline. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the tetrahydroquinoline ring using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction is usually carried out in an organic solvent like acetic acid or chloroform under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 8-Iodo-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it back to the parent tetrahydroquinoline.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the iodine atom under basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: 1,2,3,4-Tetrahydroquinoline.
Substitution: Various substituted tetrahydroquinolines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-Iodo-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of dyes, antioxidants, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 8-Iodo-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The iodine atom enhances the compound’s reactivity, allowing it to form covalent bonds with biological molecules. This interaction can inhibit the function of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied .
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydroquinoline: The parent compound without the iodine substitution.
8-Bromo-1,2,3,4-tetrahydroquinoline: Similar structure with a bromine atom instead of iodine.
8-Chloro-1,2,3,4-tetrahydroquinoline: Similar structure with a chlorine atom instead of iodine.
Uniqueness: 8-Iodo-1,2,3,4-tetrahydroquinoline is unique due to the presence of the iodine atom, which significantly influences its chemical reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to bromine and chlorine make it a more potent electrophile, enhancing its ability to participate in various chemical reactions .
Propiedades
Número CAS |
1038731-97-3 |
|---|---|
Fórmula molecular |
C9H10IN |
Peso molecular |
259.09 g/mol |
Nombre IUPAC |
8-iodo-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C9H10IN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2 |
Clave InChI |
GYQKIMYDVBKPMQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=CC=C2)I)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


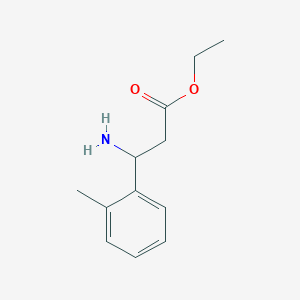
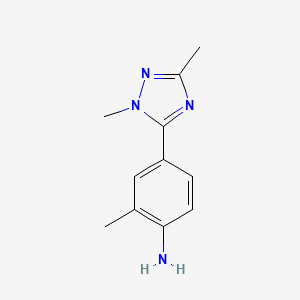
![3-(2-aminoethoxy)-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]propanamide hydrochloride](/img/structure/B13538093.png)

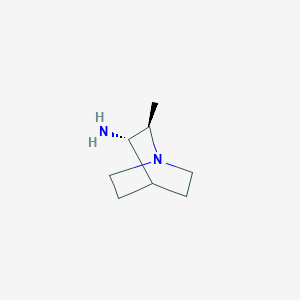

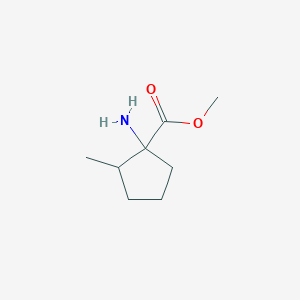


![Ethyl 1-[2-(benzyloxy)-1-hydroxyethyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B13538124.png)
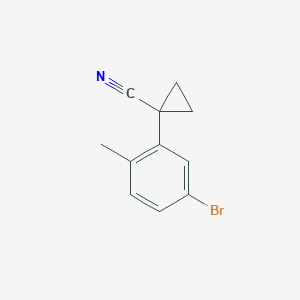
![tert-butylN-({2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methyl)carbamatehydrochloride](/img/structure/B13538139.png)
